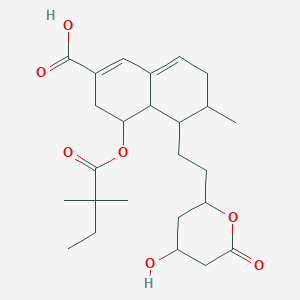

6-Carboxy-5',4',5,6-Simvastatin-d6

Beschreibung

Simvastatin (B1681759) as a Prodrug and its Active Metabolites

Simvastatin is a widely prescribed lipid-lowering medication belonging to the statin class of drugs. drugbank.com It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. nih.gov Simvastatin is administered in an inactive lactone prodrug form. nih.govresearchgate.net Following oral administration, it undergoes hydrolysis in the body to its active β-hydroxy acid form, simvastatin acid (SVA). nih.govmdpi.com This conversion is primarily carried out by carboxylesterases (CES) and paraoxonases (PON) in various tissues, including the liver and blood plasma. mdpi.com

The activation to SVA is critical for its therapeutic effect, as SVA is a potent inhibitor of HMG-CoA reductase. nih.govpharmgkb.org Beyond this primary activation step, simvastatin is extensively metabolized, leading to a variety of other active and inactive metabolites. The major active metabolites, in addition to SVA, include 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives. drugbank.com

Overview of Simvastatin Metabolite Pathways and Isomeric Forms

The metabolic journey of simvastatin is complex, involving multiple enzymatic pathways and resulting in numerous metabolites. The primary enzymes responsible for its oxidative metabolism are cytochrome P450 3A4 and 3A5 (CYP3A4/5). drugbank.compharmgkb.org These enzymes convert both simvastatin and simvastatin acid into various hydroxylated and other oxidized forms. pharmgkb.org

A study utilizing rat liver microsomes and hepatocytes identified as many as 29 different metabolites of simvastatin. mdpi.com These included phase-I metabolites such as exomethylene simvastatin acid, monohydroxy simvastatin acid, and dihydrodiol simvastatin acid. mdpi.com The intricate nature of these pathways underscores the importance of precise analytical methods to differentiate and quantify each component. Simvastatin and its metabolites also exist in different isomeric forms, further complicating their analysis.

The metabolic profile of simvastatin is not limited to cholesterol-lowering pathways. Research has shown that simvastatin treatment can have pleiotropic effects, influencing various metabolic pathways that involve lipids, amino acids, peptides, nucleotides, carbohydrates, and more. nih.govresearchgate.net A comprehensive study identified 321 metabolites significantly associated with simvastatin treatment, the majority of which were previously unknown. nih.gov

Eigenschaften

IUPAC Name |

4-(2,2-dimethylbutanoyloxy)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h7,10,14,17-20,22,26H,5-6,8-9,11-13H2,1-4H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKWQIRKHPKYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(=CC2=CCC(C(C12)CCC3CC(CC(=O)O3)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation of 6 Carboxy 5 ,4 ,5,6 Simvastatin D6

Chemical Synthesis Approaches for Deuterated Simvastatin (B1681759) Metabolites

The creation of deuterated versions of complex molecules like simvastatin metabolites involves specialized synthetic strategies. These methods are designed to introduce deuterium (B1214612) atoms at specific positions within the molecular structure.

Pathways for Deuterium Incorporation into Specific Moieties

The introduction of deuterium into a target molecule can be achieved through various chemical reactions. For a compound like 6-Carboxy-5',4',5,6-Simvastatin-d6, synthetic pathways would likely focus on incorporating deuterium into the butanoate side chain. The chemical name, (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-bis(methyl-d3)butanoate, indicates that the six deuterium atoms are located on the two methyl groups of the butanoate moiety. synzeal.com

General strategies for deuterium incorporation often involve using deuterated reagents at key steps in the synthesis. For instance, the synthesis could start from a precursor molecule that already contains the desired isotopic labels or introduce them during the formation of a specific functional group. While the direct synthesis of simvastatin often starts from lovastatin, a fermentation product of Aspergillus terreus, the creation of a deuterated analog would necessitate chemical modifications. naturalspublishing.comnih.gov One possible route involves the hydrolysis of the ester side chain of a simvastatin precursor, followed by re-esterification with a deuterated acyl group. naturalspublishing.com

Another approach could involve the use of whole-cell biocatalysis, which has been explored for the synthesis of simvastatin from monacolin J. nih.gov This method could potentially be adapted to use a deuterated acyl donor, leading to the formation of the desired isotopically labeled product.

Derivatization Methods from Precursor Compounds with Isotopic Tags

A common and efficient method for producing isotopically labeled complex molecules is to start with a precursor that already contains the isotopic tags. In the case of this compound, a key precursor would be a deuterated 2,2-dimethylbutyric acid or a reactive derivative thereof. This deuterated acid could then be coupled with the hydroxyl group on the hexahydronaphthalene (B12109599) ring system of a suitable simvastatin precursor.

The synthesis of simvastatin itself can be achieved through various routes, including direct methylation and re-esterification of lovastatin. naturalspublishing.com A similar logic can be applied to introduce a deuterated side chain. For example, a precursor diol lactone can be acylated with a deuterated acyl halide or anhydride. naturalspublishing.com The use of d3-methylamine hydrochloride as a deuterated input material has been demonstrated in the synthesis of other deuterated pharmaceuticals, highlighting the feasibility of this approach. acs.org

Stable isotope labeling derivatization has also been employed to enhance detection sensitivity and accuracy in analytical methods, a principle that can be conceptually applied to synthetic strategies. nih.gov

Isotopic Purity Assessment and Positional Isomer Characterization

After the synthesis of a deuterated compound, it is imperative to determine its isotopic purity and confirm the location of the deuterium labels. This ensures the quality and reliability of the labeled compound for its intended application. rsc.orgrsc.org

Analytical Techniques for Determining Deuterium Enrichment

Several analytical techniques are employed to assess the level of deuterium incorporation, known as isotopic enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic purity. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and electrospray ionization (ESI)-HRMS are particularly powerful for this purpose. rsc.orgacs.orgnih.gov For example, in the analysis of deuterated compounds, the mass spectrum will show a distribution of ions corresponding to the unlabeled (d0), partially deuterated, and fully deuterated species. rsc.org The percentage of isotopic purity is calculated from the integrated areas of these isotopic ions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable for confirming the structural integrity of the synthesized compound and identifying the positions of the deuterium labels. rsc.orgnih.govnih.gov The absence of signals in the ¹H NMR spectrum at positions where deuterium has been incorporated provides direct evidence of successful labeling.

The combination of LC-ESI-HR-MS and NMR provides a comprehensive strategy for evaluating both the isotopic enrichment and the structural integrity of deuterated compounds. rsc.org

Structural Elucidation of Labeling Positions

Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful technique for structural elucidation. nih.govnih.gov In an MS/MS experiment, a specific isotopologue ion is selected and fragmented. The resulting fragment ions provide information about the structure of the molecule and the location of the isotopic labels. By comparing the fragmentation patterns of the deuterated and non-deuterated compounds, the position of the deuterium atoms can be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, NMR spectroscopy is a definitive method for determining the position of isotopic labels. rsc.orgnih.gov In addition to the disappearance of proton signals, deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei.

The following table summarizes the key analytical techniques and their roles in the characterization of this compound.

| Analytical Technique | Application in Isotopic Analysis |

| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment by quantifying the relative abundance of different isotopologues. rsc.orgnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the deuterated compound from impurities before mass analysis, allowing for accurate quantification. acs.org |

| Tandem Mass Spectrometry (MS/MS) | Elucidates the position of deuterium labels by analyzing fragmentation patterns. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the molecular structure and pinpoints the location of deuterium atoms. rsc.orgnih.gov |

Advanced Analytical Methodologies for the Quantification of Simvastatin and Its Metabolites Utilizing 6 Carboxy 5 ,4 ,5,6 Simvastatin D6 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS methods provide the necessary specificity and sensitivity to quantify low concentrations of simvastatin (B1681759) and its metabolites in complex biological matrices like human plasma. medpharmres.com The use of a deuterated internal standard, structurally almost identical to the analyte, ensures the highest accuracy in quantification.

Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay, as it prevents ion suppression and ensures accurate identification and quantification of each analyte.

The most common choice for the separation of simvastatin and its metabolites is a reverse-phase stationary phase, with octadecylsilane (B103800) (C18) columns being predominantly used. oup.comscielo.brnih.govnih.govnih.gov The hydrophobic nature of the C18 stationary phase provides excellent retention and separation for the lipophilic simvastatin lactone and its more polar acid metabolite. Various studies have successfully employed different C18 columns, including Ascentis® Express C18, Kinetex C18, and Zorbax SB C18, demonstrating the robustness of this stationary phase for this application. oup.comscielo.brjocpr.com Some methods have also utilized C8 columns, which offer slightly different selectivity and can be advantageous for optimizing separation from endogenous plasma components. medpharmres.com The selection is often based on achieving good resolution, satisfactory peak shape, and short analysis times. medpharmres.com

Table 1: Examples of Stationary Phases Used in Simvastatin Analysis

| Stationary Phase | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Ascentis® Express C18 | 75 x 4.60 mm | 2.7 µm | oup.com |

| Kinetex C18 | 100 x 4.6 mm | 2.6 µm | scielo.brscielo.br |

| Eclipse XDB-C8 | 100 x 4.6 mm | 3.5 µm | medpharmres.com |

| Agilent Zorbax Extend C18 | - | - | nih.gov |

| ZORBAX SB C18 | 150 x 4.6mm | 3.5 µm | jocpr.com |

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Typically, it consists of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. oup.comnih.gov Acetonitrile is frequently preferred due to its lower viscosity and favorable elution characteristics for these analytes. oup.comakjournals.com

The aqueous component is usually a buffer solution, like ammonium (B1175870) acetate (B1210297) or ammonium formate, to control the pH and improve the ionization efficiency and peak shape. oup.comnih.govscielo.brnih.gov For instance, a mobile phase of 2.0 mM ammonium acetate buffer (pH 3.8) and acetonitrile (25:75, v/v) has been used effectively. oup.com Another study utilized a gradient mobile phase with 1 mM ammonium acetate at pH 4.5 and acetonitrile. medpharmres.com The pH of the mobile phase plays a significant role; a slightly acidic pH ensures that the acid form of simvastatin is in a non-ionized state, which enhances its retention on the reverse-phase column. jocpr.com Both isocratic and gradient elution strategies are employed. Isocratic elution, where the mobile phase composition remains constant, is simpler and can be very effective. oup.comscielo.brnih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, can provide better resolution for compounds with different polarities and shorten the total analysis time. medpharmres.comnih.govjocpr.com

Table 2: Mobile Phase Compositions in Simvastatin LC-MS/MS Methods

| Organic Phase | Aqueous Phase | Elution Mode | Reference |

|---|---|---|---|

| Acetonitrile | 2.0 mM Ammonium Acetate (pH 3.8) | Isocratic (75:25) | oup.com |

| Acetonitrile | 1 mM Ammonium Acetate (pH 4.5) | Gradient | medpharmres.com |

| Acetonitrile | 2 mM Ammonium Acetate + 0.025% Formic Acid | Isocratic (70:30) | scielo.brscielo.br |

| Methanol | Water with 2mM Ammonium Formate + 0.2% Formic Acid | Gradient | nih.gov |

The flow rate of the mobile phase and the temperature of the column are adjusted to optimize separation efficiency, peak shape, and analysis time. Flow rates typically range from 0.15 mL/min to 1.0 mL/min. medpharmres.comoup.comscielo.brnih.gov For example, a flow rate of 0.500 mL/min was used with a 75 mm column, while a lower rate of 0.3 mL/min was used with a 100 mm column. medpharmres.comoup.com Higher flow rates can reduce the analysis time but may lead to an increase in backpressure and a potential loss of resolution. scielo.brscielo.br In some cases, the column effluent is split so that only a portion enters the mass spectrometer, allowing for higher chromatographic flow rates while maintaining compatibility with the ESI source. scielo.br

Column temperature is another important factor, typically maintained between 35 °C and 45 °C. medpharmres.comoup.comscielo.br Maintaining a constant, elevated column temperature reduces the viscosity of the mobile phase, which lowers backpressure and can improve peak symmetry and separation efficiency. jocpr.com In one validated method, the column temperature was set to 35 °C, while another maintained it at 45 °C to achieve optimal peak shape and retention time. oup.comscielo.br The autosampler temperature is often kept low (e.g., 4-5 °C) to ensure the stability of the analytes in the prepared samples before injection. medpharmres.comscielo.brnih.gov

Mass spectrometry provides the high selectivity needed for quantification by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Simvastatin and its primary active metabolite, simvastatin acid, have different chemical properties that affect their ionization. Simvastatin, a lactone, is readily protonated and is most sensitively detected in the positive ion mode ([M+H]⁺ or [M+NH₄]⁺). medpharmres.comoup.com In contrast, its metabolite, simvastatin acid, possesses a carboxylic acid group and is most sensitively detected in the negative ion mode after deprotonation ([M-H]⁻). medpharmres.comoup.com

To simultaneously quantify both compounds in a single chromatographic run, a technique known as ESI polarity switching is employed. oup.comsigmaaldrich.com This involves rapidly alternating the polarity of the electrospray source between positive and negative modes during the analysis. oup.com One validated method monitored simvastatin acid (SVA) and its deuterated internal standard (SVA-D6) in negative ESI mode for the first 4.5 minutes of the run, then switched to positive ESI mode to detect simvastatin (SV) and its internal standard (SV-D6). oup.comoup.com This approach significantly improves the sensitivity for both analytes compared to using a single polarity mode for the entire run. oup.com The ability to use polarity switching is a key advantage of modern tandem mass spectrometers for analyzing drugs and their diverse metabolites. brighton.ac.uk

The quantification is performed using MRM, where specific precursor ions are selected and fragmented to produce characteristic product ions. For the deuterated internal standards, the transitions would be monitored as follows:

Simvastatin-d6 (in positive mode): m/z 442.5 → 285.2 oup.com

Simvastatin Acid-d6 (in negative mode): m/z 441.5 → 319.1 oup.com

This high degree of specificity, combined with the use of a co-eluting, stable isotope-labeled internal standard, ensures the development of a highly robust, accurate, and precise bioanalytical method.

Mass Spectrometry Detection and Quantification Modes

Optimization of Multiple Reaction Monitoring (MRM) Transitions for Precursor and Product Ions

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique that is considered the gold standard for quantification. researchgate.net It involves the selection of a specific precursor ion, its fragmentation in the collision cell, and the monitoring of a specific product ion. labce.comyoutube.com This process, known as an ion transition, ensures a high degree of specificity and reduces background noise, which is crucial when analyzing complex biological matrices. labce.comyoutube.com

The optimization of MRM transitions begins with the identification of the precursor ion of the analyte and the internal standard, in this case, 6-Carboxy-5',4',5,6-Simvastatin-d6. This is typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻, respectively. Following this, product ion scans are conducted to identify the most stable and intense fragment ions. The selection of at least two to three MRM transitions for each compound provides confidence in the identity of the analyte being monitored. researchgate.net One transition is typically used for quantification (quantifier) and another for confirmation (qualifier). labce.com

For this compound, the optimization process would involve infusing a standard solution into the mass spectrometer and systematically varying the collision energy to find the optimal energy that produces the most abundant and stable product ions. The specific m/z (mass-to-charge ratio) values for the precursor and product ions are instrumental in setting up the MRM method.

Below is a hypothetical data table illustrating the optimized MRM transitions for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound | 454.6 | 325.2 | 199.1 |

| Simvastatin | 419.5 | 303.2 | 199.1 |

| Simvastatin Hydroxy Acid | 437.5 | 319.2 | 199.1 |

| This table is for illustrative purposes and actual values may vary based on instrumentation and experimental conditions. |

Collision Energy and Declustering Potential Optimization

To maximize the sensitivity of the MRM assay, it is critical to optimize the collision energy (CE) and declustering potential (DP). nih.gov

Collision Energy (CE) is the potential difference applied to the collision cell (Q2), which imparts kinetic energy to the precursor ions. This energy drives the collision-induced dissociation (CID) process, leading to the formation of product ions. nih.gov Optimizing the CE for each MRM transition is crucial; insufficient energy will result in poor fragmentation and low signal, while excessive energy can lead to extensive fragmentation and the loss of the desired product ion, also diminishing the signal. The CE is varied for each specific precursor-to-product ion transition to find the value that yields the maximum product ion intensity.

Declustering Potential (DP) is the voltage applied to the orifice region between the ion source and the mass analyzer. Its primary function is to prevent the formation of solvent clusters around the analyte ions as they enter the vacuum region of the mass spectrometer. While a higher DP can enhance the signal by removing solvent molecules, an excessively high DP can cause in-source fragmentation, which can compromise the integrity of the analysis and potentially affect the linearity of the response.

The optimization of these parameters is typically performed by infusing a solution of the analyte and the internal standard and systematically ramping the CE and DP values while monitoring the signal intensity of the respective MRM transitions.

Below is an example of a data table summarizing the optimized CE and DP values.

| Compound | MRM Transition (m/z) | Optimized Collision Energy (eV) | Optimized Declustering Potential (V) |

| This compound | 454.6 → 325.2 | 25 | 80 |

| This compound | 454.6 → 199.1 | 35 | 80 |

| Simvastatin | 419.5 → 303.2 | 22 | 75 |

| Simvastatin Hydroxy Acid | 437.5 → 319.2 | 24 | 78 |

| This table is for illustrative purposes and actual values may vary based on instrumentation and experimental conditions. |

Role of this compound in Internal Standard Normalization

The use of an internal standard (IS) is a fundamental practice in quantitative bioanalysis to correct for variability during sample preparation and analysis. pharmaffiliates.com this compound, being a stable isotope-labeled analog of the simvastatin metabolite, is an ideal internal standard.

The primary role of the internal standard is to mimic the behavior of the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional change in the internal standard's signal. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, leading to more accurate and precise quantification. rsc.org

The deuterium (B1214612) (d6) labeling in this compound ensures that it is chemically identical to its non-labeled counterpart but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during the analytical procedure.

Method Validation Frameworks for Quantitative Bioanalysis

A robust and reliable bioanalytical method requires rigorous validation to ensure its performance characteristics are well-defined and acceptable for its intended purpose.

Assessment of Analytical Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and matrix components. rsc.org Specificity is a measure of the method's ability to assess unequivocally the analyte in the presence of components that may be expected to be present. rsc.org

To assess selectivity, blank plasma samples from multiple sources are analyzed to ensure that no interfering peaks are observed at the retention times of the analyte and the internal standard. rsc.org The absence of significant peaks in the MRM chromatograms of the blank samples demonstrates the method's selectivity.

Establishment of Linearity and Calibration Curve Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. youtube.comnih.gov A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards. rsc.orgresearchgate.net

The calibration curve should be linear over a specific concentration range, which defines the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. rsc.org The linearity of the calibration curve is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. rsc.orgresearchgate.net

Below is a sample data table for a calibration curve.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1520 | 50100 | 0.030 |

| 5 | 7650 | 50500 | 0.151 |

| 20 | 30800 | 50200 | 0.614 |

| 50 | 76200 | 49900 | 1.527 |

| 100 | 153000 | 50300 | 3.042 |

| 200 | 305000 | 50100 | 6.088 |

| 500 | 760000 | 50000 | 15.200 |

| This table is for illustrative purposes. |

Evaluation of Intra-day and Inter-day Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. rsc.orgresearchgate.net These parameters are assessed at multiple concentration levels, typically including the LLOQ, low, medium, and high-quality control (QC) samples. rsc.org

Intra-day accuracy and precision are determined by analyzing multiple replicates of the QC samples on the same day. rsc.orgInter-day accuracy and precision are assessed by analyzing the QC samples on different days. rsc.org The accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration, while precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). rsc.orgiajps.com Regulatory guidelines typically require the accuracy to be within ±15% (±20% for LLOQ) and the precision (RSD) to be ≤15% (≤20% for LLOQ). researchgate.net

An example of an accuracy and precision data table is provided below.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 1 | 1.05 | 105.0 | 8.5 | 1.08 | 108.0 | 9.2 |

| Low | 3 | 2.95 | 98.3 | 6.2 | 2.90 | 96.7 | 7.5 |

| Medium | 80 | 82.1 | 102.6 | 4.1 | 81.5 | 101.9 | 5.3 |

| High | 400 | 395.5 | 98.9 | 3.5 | 405.2 | 101.3 | 4.8 |

| This table is for illustrative purposes. |

Determination of Lower Limit of Quantification (LLOQ) and Detection (LLOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. These parameters are fundamental in validating bioanalytical methods.

For the analysis of simvastatin and its metabolites, methods utilizing deuterated internal standards have achieved low detection and quantification limits, which are essential due to the low plasma concentrations of these compounds after oral administration. nih.gov

Research Findings:

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of simvastatin in human plasma achieved an LLOQ of 0.25 ng/mL. nih.gov The limit of detection for this method was reported to be 0.125 ng/mL. nih.gov

Another high-throughput method using salting-out assisted liquid-liquid extraction coupled with LC-MS/MS reported an LLOQ of 0.094 ng/mL for both simvastatin and its acid form in human plasma. nih.gov

In a study analyzing simvastatin and its hydroxy acid form in muscle tissue, the LLOQ was 0.1 ng/mL for both analytes. nih.gov

For the simultaneous analysis of multiple statins, including simvastatin, an LLOQ of 0.25 ng/ml was established. rndsystems.com

Table 1: LLOQ and LLOD for Simvastatin using methods with deuterated internal standards

| Analyte | Matrix | LLOQ (ng/mL) | LLOD (ng/mL) | Reference |

| Simvastatin | Human Plasma | 0.25 | 0.125 | nih.govnih.gov |

| Simvastatin | Human Plasma | 0.094 | Not Reported | nih.gov |

| Simvastatin Acid | Human Plasma | 0.094 | Not Reported | nih.gov |

| Simvastatin | Muscle Tissue | 0.1 | Not Reported | nih.gov |

| Simvastatin Acid | Muscle Tissue | 0.1 | Not Reported | nih.gov |

| Simvastatin | Human Plasma | 0.25 | Not Reported | rndsystems.com |

Assessment of Extraction Recovery and Matrix Effects in Biological Samples

Extraction recovery and matrix effects are critical parameters to evaluate during the validation of a bioanalytical method. Extraction recovery determines the efficiency of the extraction procedure, while the matrix effect assesses the influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound can effectively compensate for these effects.

Research Findings:

In a study using liquid-liquid extraction with ethyl acetate and hexane (B92381), the mean recovery for simvastatin from human plasma was 82.00% at 3 ng/mL, 88.70% at 12 ng/mL, and 87.90% at 30 ng/mL. nih.gov

An analysis of simvastatin and its hydroxy acid form in muscle tissue reported an extraction recovery of 76% for simvastatin and 99% for its acid form. nih.gov The matrix effect was 87% for simvastatin and 139% for its acid form. nih.gov

A method for the simultaneous quantification of several statins found extraction recoveries to be between 88–100% and matrix effects between 92–110%. rndsystems.com

Table 2: Extraction Recovery and Matrix Effects for Simvastatin

| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |

| Simvastatin | Human Plasma | Liquid-Liquid Extraction | 82.0 - 88.7 | Not Reported | nih.gov |

| Simvastatin | Muscle Tissue | Protein Precipitation & Extraction | 76 | 87 | nih.gov |

| Simvastatin Acid | Muscle Tissue | Protein Precipitation & Extraction | 99 | 139 | nih.gov |

| Simvastatin | Human Plasma | Not Specified | 88 - 100 | 92 - 110 | rndsystems.com |

Sample Preparation Techniques for Complex Biological Matrices

The choice of sample preparation technique is vital for removing interfering substances from biological matrices and concentrating the analytes of interest before instrumental analysis.

Liquid-Liquid Extraction (LLE) Methodologies

LLE is a common technique used to separate compounds based on their differential solubilities in two immiscible liquids.

Research Findings:

A common LLE protocol for simvastatin from plasma involves extraction with a mixture of ethyl acetate and hexane (90:10, v/v). nih.gov

Another LLE method utilized methyl tert-butyl ether (MTBE) as the extraction solvent, which demonstrated good recovery for simvastatin. nih.gov The pH of the extraction buffer was found to be a critical parameter, with a pH of 4.5 being optimal. nih.gov

A high-throughput salting-out assisted LLE (SALLE) method using acetonitrile has also been developed for the simultaneous determination of simvastatin and its acid form. nih.gov

Solid-Phase Extraction (SPE) Protocols

SPE is a selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. It is often used to clean up complex samples before chromatographic analysis.

Research Findings:

Several methods have been published for the simultaneous estimation of simvastatin and its metabolites in biological fluids using SPE. nih.gov

SPE offers advantages in terms of selectivity, purification efficacy, and the potential for automation. nih.gov

Protein Precipitation Strategies

Protein precipitation is a straightforward method for removing proteins from biological samples, typically by adding an organic solvent or a strong acid.

Research Findings:

Protein precipitation with methanol is a simple and effective technique for extracting analytes like linezolid (B1675486) from plasma. nih.gov

For the analysis of simvastatin in muscle tissue, samples were homogenized, and then proteins were precipitated and the analytes extracted using a mixture of methanol and ethanol. nih.gov

In another method, acetonitrile was used to precipitate plasma proteins before the analysis of multiple statins. nih.gov

Handling and Storage of Biological Samples for Metabolite Stability

Proper handling and storage of biological samples are critical to prevent the degradation of analytes and ensure the reliability of the analytical results. Simvastatin and its metabolites are susceptible to degradation, particularly through hydrolysis.

Research Findings:

Blood samples are often collected in EDTA-containing tubes, placed on ice, and centrifuged at low temperatures (e.g., 4°C) to separate the plasma. nih.gov

For long-term storage, plasma and tissue samples are typically kept at -80°C. nih.govvanderbilt.edu It is recommended to avoid repeated freeze-thaw cycles.

Studies on the stability of simvastatin have shown that it is more stable at acidic pH and that its degradation is influenced by both pH and temperature.

To maintain the integrity of simvastatin and its acid form in plasma, it is crucial to control the temperature (2-4°C) and acidity (pH 4.5) throughout the sample preparation process. nih.gov

Applications in Simvastatin Metabolic Research Leveraging Deuterated Analogs

Elucidation of Simvastatin (B1681759) Biotransformation Pathways

The transformation of simvastatin in the body is a multifaceted process. It is primarily metabolized in the liver, but transformations also occur in the blood and other tissues. nih.govpharmgkb.org The use of deuterated standards allows researchers to track and quantify the products of these transformations with high confidence.

Simvastatin is administered as an inactive lactone prodrug. nih.govgoogle.com For it to become pharmacologically active, its closed lactone ring must be hydrolyzed to the open-ring beta-hydroxy acid form, also known as simvastatin acid. nih.govmdpi.com This conversion is a critical step and is influenced by pH and the presence of specific enzymes. mdpi.comresearchgate.net

Studies have shown that this hydrolysis can occur both enzymatically and non-enzymatically. researchgate.netnih.gov The interconversion is pH-dependent, with the lactone form being more stable under acidic conditions and the open acid form favored at physiological pH. mdpi.comresearchgate.net Research has demonstrated that in aqueous solutions, the conversion from the lactone to the acid form can be significant. nih.gov The accurate measurement of both the lactone and the active acid form in biological matrices is essential for pharmacokinetic studies, and this is where deuterated standards become invaluable, ensuring that the measured concentrations truly reflect the in vivo state. nih.gov

Beyond hydrolysis, simvastatin undergoes extensive phase I oxidative metabolism, primarily mediated by the cytochrome P450 enzyme system. mdpi.com This leads to the formation of several key metabolites, including 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives. pharmgkb.orgnih.gov

6'-hydroxy simvastatin and 6'-hydroxymethyl simvastatin are products of hydroxylation reactions.

6'-exomethylene simvastatin is another major metabolite formed through oxidation. nih.gov

The 6'-carboxy metabolite is a further oxidation product. While the precise pathway of its formation is a subject of ongoing investigation, it is understood to be a part of the oxidative metabolism cascade. The use of a stable isotope-labeled internal standard like 6-Carboxy-5',4',5,6-Simvastatin-d6 is fundamental to studying its formation kinetics and quantifying its presence in in vivo and in vitro systems. pharmaffiliates.com This allows for a more complete picture of the metabolic fate of simvastatin.

In Vitro Studies of Enzymatic Metabolism

In vitro systems, such as human liver microsomes and recombinant enzymes, are powerful tools for dissecting the specific roles of different enzymes in drug metabolism.

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of many drugs, including simvastatin. mdpi.com

CYP3A4/5: Extensive research has conclusively identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the oxidative metabolism of both simvastatin and its active acid form. pharmgkb.orgnih.govnih.gov Studies with recombinant human P450s show that CYP3A4 has a higher affinity for simvastatin than CYP3A5. nih.gov These enzymes catalyze the formation of the 3'-hydroxy, 6'-exomethylene, and 3',5'-dihydrodiol metabolites. nih.gov

CYP2D6: The role of CYP2D6 in simvastatin metabolism has been a topic of some debate. While some early clinical observations suggested a possible involvement, multiple in vitro studies have concluded that CYP2D6 does not play a significant role in the metabolism of either simvastatin or its active hydroxy acid metabolite. nih.govnih.govcore.ac.uk

The kinetic parameters of these enzymatic reactions, such as K_m and V_max, can be accurately determined through in vitro assays. The use of deuterated standards in the analytical methods for these assays is critical for obtaining reliable kinetic data.

| Enzyme | Role in Simvastatin Metabolism | Key Findings | Citation |

|---|---|---|---|

| CYP3A4 | Major | Catalyzes the formation of major oxidative metabolites; exhibits higher affinity than CYP3A5. | nih.govnih.gov |

| CYP3A5 | Major | Contributes significantly to the formation of oxidative metabolites. | nih.govnih.gov |

| CYP2D6 | Insignificant | Studies show no significant involvement in the metabolism of simvastatin or its active acid form. | nih.govnih.gov |

| CYP2C8 | Minor | Plays a minor role (≤20%) in the metabolism of simvastatin hydroxy acid. | nih.gov |

The initial activation of the simvastatin prodrug is carried out by a different class of enzymes called hydrolases. mdpi.com

Carboxylesterases (CES): These enzymes are key in hydrolyzing the lactone ring of simvastatin to its active acid form. pharmgkb.orgnih.gov In rats, carboxylesterase is the main enzyme responsible for this activation in the blood. nih.gov In humans, both carboxylesterases and paraoxonases contribute. nih.gov

Paraoxonases (PON): Alongside carboxylesterases, paraoxonases (specifically PON1 and PON3) have been identified as important enzymes in the hydrolysis of simvastatin in human blood. nih.gov

The stability of simvastatin in blood samples is a critical consideration for pharmacokinetic studies, as ongoing enzymatic hydrolysis after sample collection can lead to inaccurate measurements. nih.gov The use of specific enzyme inhibitors and deuterated internal standards for both the lactone and acid forms helps ensure the accurate assessment of their respective concentrations. nih.gov

| Enzyme | Function | Location/Species Specificity | Citation |

|---|---|---|---|

| Carboxylesterase (CES) | Hydrolyzes simvastatin lactone to active simvastatin acid. | Major hydrolase in rat blood; also significant in human blood. | pharmgkb.orgnih.gov |

| Paraoxonase (PON) | Hydrolyzes simvastatin lactone to active simvastatin acid. | Significant in human blood (PON1 and PON3); minimal effect in rat blood. | nih.gov |

Glucuronidation by UGT Enzymes

Glucuronidation, a major phase II metabolic reaction, involves the conjugation of a glucuronic acid moiety to a substrate, rendering it more water-soluble and facilitating its excretion. In the metabolism of simvastatin, this process is primarily mediated by the Uridine 5'-diphospho-glucuronosyltransferase (UGT) family of enzymes. Research has identified UGT1A1 and UGT1A3 as the principal enzymes responsible for the glucuronidation of simvastatin's active hydroxy acid form. pharmgkb.org

The use of deuterated standards, such as this compound, in conjunction with liquid chromatography-mass spectrometry (LC-MS), allows for highly sensitive and specific quantification of the resulting glucuronide conjugates. By introducing a known amount of the deuterated internal standard into a biological sample, researchers can accurately measure the concentration of the non-labeled metabolite formed in vivo or in vitro. This technique overcomes matrix effects and variations in sample preparation and instrument response, which are common challenges in bioanalytical assays.

Below is an illustrative data table showcasing the kind of findings that could be generated from an in vitro study using human liver microsomes to investigate the kinetics of simvastatin glucuronidation with the aid of a deuterated internal standard.

Table 1: In Vitro Glucuronidation Kinetics of Simvastatin Acid by UGT Isozymes This table presents hypothetical data to illustrate the application of a deuterated internal standard in determining enzyme kinetics. The values are representative of typical enzyme kinetic parameters.

| UGT Isozyme | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

|---|---|---|---|

| UGT1A1 | 15.2 | 250.7 | 16.5 |

| UGT1A3 | 28.9 | 410.3 | 14.2 |

| UGT1A4 | >100 | <10 | <0.1 |

| UGT2B7 | 85.4 | 55.1 | 0.6 |

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum velocity) represents the maximum rate of reaction. Intrinsic clearance is a measure of the enzyme's catalytic efficiency.

Metabolic Chiral Inversion Studies (e.g., 6' chiral center)

A fascinating aspect of simvastatin metabolism is the chiral inversion that can occur at the 6' position of the molecule. Early studies using radiolabeled compounds revealed that the 6'α-methyl group of simvastatin can be oxidized to form metabolites such as 6'β-CH2OH and further to 6'β-COOH. nih.gov This transformation indicates a stereochemical inversion at this chiral center.

The use of a stereospecifically labeled deuterated compound like this compound would be instrumental in modern studies to precisely delineate the mechanism and extent of this chiral inversion. By administering the deuterated compound, researchers can use mass spectrometry to distinguish between the administered compound and any endogenously produced, non-labeled enantiomer or diastereomer. This allows for a clear picture of the metabolic switching of chirality.

The following table demonstrates hypothetical data from a study investigating the metabolic chiral inversion of simvastatin, showcasing how a deuterated analog would be used to trace the formation of specific metabolites.

Table 2: Chiral Inversion Metabolites of Simvastatin in Rat Bile Following Administration of a Deuterated Analog This table presents hypothetical data to illustrate the use of a deuterated tracer in a metabolic chiral inversion study. The percentages are representative of potential metabolic outcomes.

| Metabolite | Structure | % of Total Biliary Radioactivity (Hypothetical) |

|---|---|---|

| 6'β-hydroxy-simvastatin-d6 | Metabolite with an inverted chiral center at the 6' position, retaining the deuterium (B1214612) label. | 15.8% |

| 6'-Carboxy-simvastatin-d6 | Further oxidized metabolite with an inverted chiral center, retaining the deuterium label. | 8.2% |

| Unchanged Simvastatin-d6 | Excreted parent compound with the deuterium label. | 5.5% |

Deuterated Analog Tracing for Metabolic Profiling

Beyond studying specific reactions, deuterated analogs like this compound are powerful tools for comprehensive metabolic profiling. In these "metabolite fingerprinting" studies, a biological system is exposed to the deuterated compound, and subsequent analysis by high-resolution mass spectrometry can identify a wide array of metabolites that retain the deuterium label. nih.govoup.com This approach provides a global view of the metabolic fate of the drug, uncovering novel metabolic pathways and identifying previously unknown metabolites.

The distinct mass shift introduced by the deuterium atoms allows for the easy differentiation of drug-derived metabolites from the endogenous metabolome. This significantly simplifies data analysis and enhances the confidence in metabolite identification. Comprehensive metabolic profiling studies have revealed that simvastatin's metabolism is more complex than initially thought, with numerous phase I and phase II metabolites being identified. nih.govoup.com The application of deuterated tracers continues to be a cornerstone of modern drug metabolism research, enabling a deeper understanding of the biotransformation of complex molecules like simvastatin.

Contribution to Pharmacokinetic Investigations of Simvastatin and Its Metabolites

Quantitative Analysis of Simvastatin (B1681759) and its Active Metabolites in Research Samples

The accurate measurement of drug and metabolite concentrations in biological samples is fundamental to pharmacokinetic research. 6-Carboxy-5',4',5,6-Simvastatin-d6 is instrumental in the quantitative analysis of simvastatin and its active metabolites, such as simvastatin hydroxy acid, in various biological matrices including plasma and tissue samples. The most common application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

In these analytical methods, a known amount of the deuterated internal standard is added to the research sample at an early stage of preparation. Because this compound is chemically almost identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms, it behaves similarly during extraction, chromatography, and ionization. This allows it to effectively compensate for any sample loss or variability during the analytical process. By comparing the mass spectrometer's response for the analyte to that of the known concentration of the internal standard, researchers can precisely and accurately determine the concentration of simvastatin and its metabolites.

For instance, validated LC-MS/MS methods have been developed for the simultaneous quantification of simvastatin and its five metabolites in human plasma and urine. These sensitive methods are critical for detailed pharmacokinetic profiling.

Below is an interactive table showcasing typical mass-to-charge ratios (m/z) that could be used in an LC-MS/MS method for the analysis of simvastatin and a key metabolite, using this compound as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role in Analysis |

| Simvastatin | 419.3 | 285.2 | Analyte |

| Simvastatin Acid | 437.3 | 303.2 | Analyte (Active Metabolite) |

| This compound | 443.3 | 309.2 | Internal Standard |

| Note: The specific m/z values can vary based on the instrument and analytical conditions. |

Research into Hepatic Uptake and Systemic Exposure Mechanisms

Understanding how simvastatin and its metabolites are taken up by the liver and distributed throughout the body is crucial for predicting their therapeutic effects and potential for interactions. This compound facilitates research into these complex transport mechanisms.

The active form of simvastatin, simvastatin acid, is primarily transported into liver cells by a group of proteins known as organic anion-transporting polypeptides (OATPs), with OATP1B1 being particularly important. Genetic variations in the gene that codes for OATP1B1 can lead to significant differences in patient response to simvastatin. Research investigating the function of these transporters often uses stable isotope-labeled compounds. By employing this compound in cellular assays with cells engineered to express specific OATP transporters, scientists can accurately measure the rate and extent of metabolite uptake. This provides valuable insights into the kinetics of hepatic disposition.

Once inside the liver cells, simvastatin and its metabolites can be eliminated into the bile by efflux transporters. Key proteins involved in this process include P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 2 (ABCC2). To study the role of these transporters, researchers can use in vitro systems such as isolated liver cell components (e.g., canalicular membrane vesicles). The use of this compound as an analytical standard in these experiments allows for the precise quantification of the amount of metabolite that is actively pumped out by these transporters.

Investigation of Interspecies Metabolic Differences (e.g., rat, dog models)

Before a drug can be approved for human use, its metabolism and pharmacokinetic properties are studied in various animal species. However, the way drugs are processed can differ significantly between species. This compound is a valuable tool for investigating these interspecies differences in simvastatin metabolism, for example, in rat and dog models. By administering simvastatin to these animals and using the deuterated standard for the subsequent analysis of blood and urine samples, researchers can create a detailed picture of how the drug is absorbed, distributed, metabolized, and excreted in each species. This comparative data is essential for the appropriate selection of animal models for further preclinical studies and for helping to predict the drug's behavior in humans.

Mechanistic Studies of Drug-Drug Interactions Affecting Simvastatin Metabolism and Disposition

Simvastatin is well-known for its potential to interact with other drugs. Many of these interactions occur because simvastatin is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. When simvastatin is taken with other drugs that inhibit or induce this enzyme, its concentration in the body can change dramatically. Mechanistic studies designed to understand and predict these drug-drug interactions rely on the ability to accurately measure changes in the concentrations of simvastatin and its metabolites. The use of this compound as an internal standard in these studies, whether conducted in laboratory settings with human liver microsomes or in clinical trials with human volunteers, ensures that the data generated is reliable and of high quality. This information is vital for establishing safe and effective dosing guidelines when simvastatin is co-administered with other medications.

Future Directions and Advanced Research Frontiers

Development of Advanced Quantitative Mass Spectrometry Methods for Comprehensive Metabolite Panels

The pursuit of comprehensive metabolite analysis has been significantly enhanced by the development of sophisticated quantitative mass spectrometry (MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer unparalleled sensitivity and selectivity, which are crucial for accurately quantifying a wide array of metabolites in complex biological matrices. thermofisher.comnih.gov The use of stable isotope-labeled internal standards, such as 6-Carboxy-5',4',5,6-Simvastatin-d6, is a cornerstone of these advanced methodologies. thermofisher.com

Stable isotope dilution analysis coupled with LC-MS/MS is a powerful strategy for obtaining precise and accurate quantification of metabolites. mdpi.com In this approach, a known amount of the deuterated standard is spiked into a biological sample. Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By comparing the signal intensity of the endogenous metabolite to that of its deuterated counterpart, researchers can correct for variations in sample preparation and matrix effects, leading to highly reliable quantitative data. thermofisher.comnih.gov

The development of targeted LC-MS/MS methods allows for the simultaneous quantification of a large number of metabolites, creating comprehensive panels that provide a snapshot of a specific metabolic state. thermofisher.commdpi.com These panels can include not only the primary drug and its metabolites but also a host of endogenous compounds that may be affected by the drug's activity. For instance, a method for the simultaneous analysis of simvastatin (B1681759) and its active metabolites has been successfully developed and validated. nih.gov Such comprehensive analyses are critical for understanding the intricate interplay between a drug and the body's metabolic network.

Table 1: Key Parameters in Quantitative Mass Spectrometry Methods for Simvastatin and its Metabolites

| Parameter | Description | Relevance in Quantitative Analysis |

| Linearity | The concentration range over which the instrument response is directly proportional to the analyte concentration. | Establishes the working range of the assay for accurate quantification. nih.govnih.govscielo.broup.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Crucial for detecting low levels of metabolites, particularly in pharmacokinetic studies. nih.gov |

| Precision | The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Indicates the reproducibility of the analytical method. nih.gov |

| Accuracy | The closeness of the measured value to the true value. | Demonstrates the trueness of the analytical method. nih.gov |

| Recovery | The percentage of the analyte that is successfully extracted from the biological matrix. | Assesses the efficiency of the sample preparation process. nih.govscielo.br |

| Matrix Effect | The influence of co-eluting, interfering substances in the biological matrix on the ionization of the analyte. | Can lead to ion suppression or enhancement, affecting the accuracy of quantification. nih.gov |

Application of Deuterated Metabolites in Systems Pharmacology and Omics Research

The application of deuterated metabolites like this compound extends beyond simple quantification and into the dynamic fields of systems pharmacology and "omics" research, including metabolomics and pharmacogenomics. symeres.com These disciplines aim to understand the complex interactions between drugs, genes, and metabolic networks on a system-wide level. nih.gov

In systems pharmacology, stable isotope-labeled compounds are invaluable tools for elucidating drug disposition and metabolic pathways. nih.gov By tracing the fate of a deuterated drug and its metabolites, researchers can gain a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmetsol.com This information is critical for predicting a drug's efficacy and potential for drug-drug interactions. The use of deuterium (B1214612) can also influence the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect, which can be exploited to optimize a drug's pharmacokinetic properties. juniperpublishers.comnih.gov

Metabolomics, the large-scale study of small molecules within a biological system, heavily relies on the use of stable isotope-labeled standards for accurate quantification and metabolite identification. thermofisher.comsymeres.com Deuterated compounds serve as ideal internal standards in metabolomics studies, enabling the precise measurement of changes in metabolite concentrations in response to drug treatment or disease. isotope.com This allows for the identification of biomarkers and the elucidation of metabolic pathways affected by the drug.

Pharmacogenomics, which studies how an individual's genetic makeup influences their response to drugs, also benefits from the use of deuterated metabolites. Stable isotope labeling can be used in studies to investigate how genetic variations in drug-metabolizing enzymes and transporters affect the pharmacokinetics of a drug in different individuals. nih.gov This knowledge is essential for developing personalized medicine strategies.

Table 2: Applications of Deuterated Metabolites in Advanced Research

| Research Area | Application of Deuterated Metabolites | Key Insights Gained |

| Systems Pharmacology | Tracing drug ADME profiles. nih.gov | Understanding of drug disposition and metabolic pathways. nih.gov |

| Metabolomics | Internal standards for quantitative analysis. symeres.com | Identification of biomarkers and affected metabolic pathways. isotope.com |

| Pharmacogenomics | Investigating the influence of genetic variations on drug metabolism. nih.gov | Development of personalized medicine approaches. nih.gov |

| Kinetic Isotope Effect Studies | Modulating metabolic rates of drugs. juniperpublishers.comnih.gov | Optimization of drug pharmacokinetic properties. juniperpublishers.com |

Strategies for High-Throughput Screening in Drug Metabolism and Pharmacokinetics Studies

The early assessment of drug metabolism and pharmacokinetic (DMPK) properties is a critical step in the drug discovery process, helping to identify promising candidates and avoid costly late-stage failures. nih.gov High-throughput screening (HTS) methodologies have been widely adopted to rapidly evaluate large numbers of compounds for their DMPK profiles. nih.govnih.gov The integration of automation and advanced analytical techniques is central to the success of these HTS strategies. researchgate.netnih.gov

In the context of HTS for DMPK, the use of deuterated internal standards like this compound is essential for ensuring the accuracy and reliability of the data generated. symeres.com Automated liquid handling systems and robotic platforms are employed to prepare samples in 96-well or even higher density formats, significantly increasing the throughput of assays for properties like metabolic stability, enzyme inhibition, and permeability. researchgate.nettechnologynetworks.com

Rapid analytical techniques, particularly LC-MS/MS, are the workhorses of HTS in DMPK. technologynetworks.com These systems offer the speed, sensitivity, and specificity required to analyze thousands of samples per day. technologynetworks.com The development of ultra-fast chromatography methods and the use of multiplexing strategies further enhance the throughput of these analytical platforms. scielo.br The data generated from these high-throughput screens are then used to build predictive in silico models that can further accelerate the drug discovery process.

Table 3: Enabling Technologies for High-Throughput DMPK Screening

| Technology | Role in High-Throughput Screening | Impact on Drug Discovery |

| Automation and Robotics | Automated sample preparation and liquid handling. researchgate.netnih.gov | Increased throughput, reduced variability, and freeing up scientists for more complex tasks. technologynetworks.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rapid and sensitive quantification of analytes. technologynetworks.com | Enables the analysis of large numbers of samples with high accuracy. nih.gov |

| In Vitro Assay Systems (e.g., microsomes, hepatocytes) | Mimicking in vivo metabolic processes. | Early assessment of metabolic stability and potential for drug interactions. |

| In Silico Modeling | Predicting DMPK properties from chemical structure. | Prioritization of compounds for synthesis and experimental testing. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.